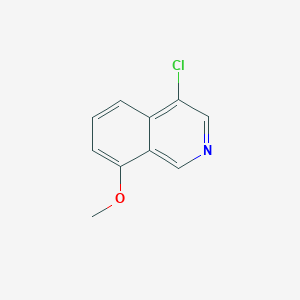

4-Chloro-8-methoxyisoquinoline

Description

Significance of Isoquinoline (B145761) Core Structures in Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry and drug development. bldpharm.com This bicyclic framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant therapeutic value. bldpharm.comCurrent time information in Singapore.bldpharm.com The structural rigidity and diverse functionality of the isoquinoline core allow it to interact with a wide range of biological targets, including enzymes and receptors. bldpharm.com

Consequently, isoquinoline derivatives have been extensively investigated and developed into drugs for treating a multitude of conditions, such as cancer, microbial infections, and cardiovascular diseases. accelachem.comsci-hub.se The inherent biological activity and the potential for diverse functionalization make the synthesis of novel isoquinoline derivatives a persistent and compelling goal for synthetic organic chemists. bldpharm.comCurrent time information in Singapore.

Role of Halogenation and Alkoxy Substitution in Isoquinoline Derivatives

The functionalization of the isoquinoline core with substituents like halogens and alkoxy groups is a critical strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation, the introduction of atoms like chlorine or bromine, can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability. A chloro-substituent, for instance, is an electron-withdrawing group that can influence the reactivity of the heterocyclic ring, particularly in nucleophilic substitution reactions. sigmaaldrich.comchemicalregister.com The position of the halogen atom is crucial; for example, a chlorine atom at the C1 or C4 position of the isoquinoline ring exhibits different reactivity profiles. rsc.org

Alkoxy groups, such as a methoxy (B1213986) group (-OCH3), are electron-donating substituents that can also impact a molecule's polarity, solubility, and ability to form hydrogen bonds. The combined presence of both halogen and alkoxy groups on an isoquinoline scaffold, as seen in 4-Chloro-8-methoxyisoquinoline, creates a unique electronic and steric profile. This dual substitution can be exploited by chemists to fine-tune the molecule for specific applications, serving as a versatile building block where each functional group can be a site for further chemical elaboration. chemicalregister.com

Overview of Research Trajectories for Substituted Isoquinolines

Research into substituted isoquinolines is dynamic and continually evolving. A primary focus remains the development of efficient and novel synthetic methodologies to construct these complex scaffolds. bldpharm.com Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are now supplemented by modern techniques, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and C-H functionalization, which allow for more direct and selective installation of substituents. mdpi.comsigmaaldrich.com

A significant research trajectory involves the synthesis of 4-substituted isoquinolines. While these are less common in nature, they have shown important pharmacological activities, making their synthesis a key objective. mdpi.com Often, 4-haloisoquinolines serve as the crucial starting materials for creating these more complex molecules. mdpi.com Another important synthetic route to substituted isoquinolines involves the chemical modification of isoquinoline N-oxides, which can be prepared and subsequently reacted to introduce substituents at various positions on the ring system. sci-hub.se This highlights the ongoing effort to create diverse isoquinoline libraries for screening in drug discovery and materials science.

This compound: Synthesis and Properties

The chemical compound this compound is a halogenated and methoxylated derivative of the parent isoquinoline structure. While it is available from commercial suppliers for research purposes, detailed studies focusing exclusively on its reactivity and applications are limited in published literature. bldpharm.comaccelachem.com

Its primary documented synthesis appears as an intermediate in a broader synthetic effort. Specifically, research focused on the stereoselective synthesis of the quettamine (B12779715) skeleton describes the formation of this compound. sci-hub.seuni-regensburg.de In this route, the precursor 8-methoxyisoquinoline (B155747) is first oxidized using hydrogen peroxide in glacial acetic acid to produce 8-methoxyisoquinoline-N-oxide. accelachem.comsci-hub.se Subsequent treatment of this N-oxide with phosphoryl chloride (POCl3) leads to the formation of a mixture of monochlorinated products. This mixture contains 1-chloro-8-methoxyisoquinoline, 3-chloro-8-methoxyisoquinoline, and the target compound, this compound. sci-hub.seuni-regensburg.de The aforementioned study proceeded with the 1-chloro isomer for further steps, and specific details regarding the isolation, yield, and spectroscopic characterization of this compound were not provided. sci-hub.se

Below is a data table summarizing the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 129959-07-5 | bldpharm.comaccelachem.com |

| Molecular Formula | C10H8ClNO | bldpharm.comaccelachem.com |

| Molecular Weight | 193.63 g/mol | bldpharm.comaccelachem.com |

| Canonical SMILES | COC1=CC=CC2=C1C=NC=C2Cl | bldpharm.com |

| InChI Key | Not available in cited sources | |

| Appearance | Not available in cited sources | |

| Melting Point | Not available in cited sources | |

| Boiling Point | Not available in cited sources | |

| Spectroscopic Data | Not publicly available in cited literature |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-chloro-8-methoxyisoquinoline |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-4-2-3-7-8(10)5-12-6-9(7)11/h2-6H,1H3 |

InChI Key |

SKKKAQXBZCOGQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C(C=NC=C21)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 8 Methoxyisoquinoline

De Novo Synthesis Approaches

De novo strategies involve the construction of the isoquinoline (B145761) heterocyclic system from acyclic or monocyclic aromatic precursors. This approach is particularly valuable for installing specific substitution patterns on the benzene (B151609) ring portion of the molecule from the outset.

Multi-Step Synthetic Sequences to the Isoquinoline Core

The synthesis of the 4-Chloro-8-methoxyisoquinoline core from basic starting materials is a multi-step endeavor that requires careful planning to ensure the correct placement of substituents. A logical sequence begins with a commercially available, appropriately substituted benzene derivative, such as 2-methoxybenzaldehyde (B41997) or a related 2-methoxyphenylethylamine. The subsequent steps focus on building the nitrogen-containing ring.

This process typically involves the formation of a key intermediate, such as a β-arylethylamide or a benzalaminoacetal, which is then induced to cyclize through intramolecular electrophilic aromatic substitution. jk-sci.comquimicaorganica.org The challenge lies in controlling the regiochemistry of this cyclization and the subsequent introduction of the chlorine atom at the C4 position. The methoxy (B1213986) group, being an ortho-, para-director, plays a crucial role in influencing the position of the ring closure. Following the formation of the core, final modifications such as chlorination and aromatization are performed to yield the target compound.

Regioselective Functionalization Strategies at C4 and C8 Positions

Achieving the precise 4-chloro and 8-methoxy substitution pattern during a de novo synthesis is a significant challenge. The strategy hinges on the timing of substituent introduction.

C8-Methoxy Group: The methoxy group is typically incorporated into the initial aromatic precursor (e.g., 2-methoxybenzaldehyde for a Pomeranz-Fritsch approach or 2-methoxyphenethylamine (B1581544) for a Bischler-Napieralski synthesis). jk-sci.comthermofisher.com Its presence as an electron-donating group influences the electrophilic cyclization step, favoring closure at the C6 position relative to the side chain, which is para to the methoxy group.

C4-Chloro Group: Introducing the chlorine atom at the C4 position de novo is less direct. It is rarely incorporated into the initial acyclic precursors. More commonly, the isoquinoline core, substituted with the 8-methoxy group, is first synthesized as a precursor like 8-methoxyisoquinolin-4-ol or a related tautomer. This intermediate can then undergo regioselective chlorination in a subsequent step. Direct C-H functionalization methods are also emerging as powerful tools for late-stage modification, although their application in a de novo sequence requires careful integration. nih.gov

Application of Established Isoquinoline Syntheses to Access Precursors

Several classic named reactions provide reliable routes to the isoquinoline core, which can then be further functionalized. The Pomeranz-Fritsch and Bischler-Napieralski reactions are cornerstone methods for this purpose. nih.gov

Pomeranz-Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal. drugfuture.comwikipedia.org To generate an 8-methoxyisoquinoline (B155747) precursor, the synthesis would start with 2-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal. quimicaorganica.orgquimicaorganica.org These components are condensed to form the Schiff base, which then cyclizes in strong acid to form the isoquinoline ring system. thermofisher.comorganicreactions.org

Bischler-Napieralski Reaction: This reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which are readily oxidized to isoquinolines. quimicaorganica.orgnrochemistry.com The process involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). jk-sci.comwikipedia.org For an 8-methoxy precursor, the required starting material would be N-[2-(2-methoxyphenyl)ethyl]formamide. The electron-donating methoxy group facilitates the electrophilic aromatic substitution required for ring closure. jk-sci.com

| Feature | Pomeranz-Fritsch Reaction | Bischler-Napieralski Reaction |

|---|---|---|

| Precursor for 8-Methoxyisoquinoline | 2-Methoxybenzaldehyde | β-(2-Methoxyphenyl)ethylamine derivative |

| Key Intermediate | Benzalaminoacetal (Schiff base) | β-Arylethylamide |

| Reaction Type | Acid-catalyzed electrophilic aromatic substitution | Intramolecular electrophilic aromatic substitution (cyclodehydration) |

| Typical Reagents | Concentrated H₂SO₄, TFAA | POCl₃, P₂O₅, PPA |

| Initial Product | Isoquinoline | 3,4-Dihydroisoquinoline (requires subsequent oxidation) |

Modification of Pre-existing Isoquinoline Scaffolds

This alternative synthetic strategy begins with a readily available isoquinoline, such as 8-methoxyisoquinoline or 4-chloroisoquinoline (B75444), and introduces the missing functional groups through targeted reactions. This approach leverages the inherent reactivity of the isoquinoline ring.

Chlorination Reactions at the C4 Position

The direct and regioselective introduction of a chlorine atom at the C4 position of an isoquinoline ring is a key transformation. While direct electrophilic halogenation of isoquinoline itself is often unselective, modern methods have been developed to achieve high C4 selectivity. acs.org

One effective method involves a dearomatization–rearomatization sequence. acs.org In this strategy, the isoquinoline (e.g., 8-methoxyisoquinoline) is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This activates the ring, making it susceptible to nucleophilic attack and forming a non-aromatic 1,2-dihydroisoquinoline (B1215523) intermediate. This electron-rich intermediate can then be halogenated at the C4 position with a chlorine source like N-chlorosuccinimide (NCS). The final step involves acid-promoted rearomatization, which expels the protecting group and restores the isoquinoline core, now bearing a chlorine atom at the C4 position. acs.org This one-pot procedure avoids the use of metals and provides a practical route to 4-chlorinated isoquinolines.

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Dearomatization | Activation of the isoquinoline ring to form a dihydroisoquinoline intermediate. | Di-tert-butyl dicarbonate (Boc₂O) |

| 2. Electrophilic Chlorination | Regioselective addition of chlorine to the C4 position of the activated intermediate. | N-Chlorosuccinimide (NCS) |

| 3. Rearomatization | Elimination of the activating group to restore the aromatic isoquinoline system. | Trifluoroacetic acid (TFA) |

Methoxy Group Introduction and Manipulation at the C8 Position

Introducing a methoxy group at the C8 position of a pre-existing 4-chloroisoquinoline scaffold can be accomplished through several standard transformations. A common pathway involves the creation of an 8-hydroxyisoquinoline intermediate, which is then methylated.

One route involves the regioselective C-H activation and oxidation of the C8 position to install a hydroxyl group. While challenging, directed C-H functionalization using the isoquinoline nitrogen as a directing group can facilitate this transformation. nih.gov More traditionally, one could start with a precursor that already contains a functional group at C8 that can be converted to a hydroxyl group, such as an amino group (via diazotization followed by hydrolysis) or a halogen (via nucleophilic aromatic substitution or metal-catalyzed hydroxylation).

Once the 8-hydroxy-4-chloroisoquinoline intermediate is obtained, the final methoxy group can be introduced via a standard Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired 8-methoxy ether. mdpi.com

Strategies Involving Isoquinoline N-Oxides and Related Intermediates

A prominent strategy for the introduction of a chlorine atom at the C4 position of the isoquinoline nucleus involves the use of isoquinoline N-oxide intermediates. This approach leverages the altered reactivity of the isoquinoline ring system upon N-oxidation. The synthesis of the required 8-substituted N-oxide precursor, such as 8-hydroxyquinoline (B1678124) N-oxide, can be achieved by the oxidation of the corresponding isoquinoline.

A common method for the preparation of 8-hydroxyquinoline N-oxide involves the oxidation of 8-hydroxyquinoline with peracetic acid, which can be generated in situ from hydrogen peroxide and glacial acetic acid. ias.ac.in The reaction mixture is typically heated, and after completion, the unreacted 8-hydroxyquinoline can be removed by steam distillation. ias.ac.in The resulting 8-hydroxyquinoline N-oxide can then be isolated from the aqueous residue. ias.ac.in

While a direct synthesis of 8-methoxyisoquinoline N-oxide is not extensively detailed in the provided research, the methylation of 8-hydroxyquinoline to 8-methoxyquinoline (B1362559) is a known transformation. nnpub.orgresearchgate.net It is plausible that 8-methoxyisoquinoline could be subsequently oxidized to its N-oxide using similar methods to those employed for 8-hydroxyquinoline.

Once the 8-methoxyisoquinoline N-oxide is obtained, the introduction of the chlorine atom at the 4-position can be accomplished. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. While the regioselective C2-chlorination of heterocyclic N-oxides has been developed using reagents like triphenylphosphine (B44618) in combination with a chlorine source, the functionalization at the C4 position is also a well-established transformation. researchgate.net For instance, the reaction of 8-(benzyloxy)-7-methoxyisoquinoline 2-oxide with phosphoryl chloride has been shown to yield the 4-chloro derivative, indicating the feasibility of this approach for 8-substituted isoquinoline N-oxides.

Catalytic Methods in this compound Synthesis

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of this compound and its precursors can benefit from the application of transition metal catalysis, particularly palladium- and ruthenium-catalyzed reactions.

Palladium-Catalyzed Reactions (e.g., Cross-Coupling for Precursors or Derivatization)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions are highly valuable for the synthesis of precursors to this compound or for the further derivatization of the target molecule.

For the synthesis of precursors, a palladium catalyst can be employed to introduce the 8-methoxy group or a suitable precursor group onto a pre-existing isoquinoline or a benzene ring that will later be cyclized to form the isoquinoline core. For example, the Suzuki cross-coupling reaction has been successfully used to synthesize 8-arylisoquinoline derivatives from 8-bromoisoquinoline (B29762) precursors. This demonstrates the viability of forming a carbon-carbon bond at the 8-position of the isoquinoline ring system.

Furthermore, palladium catalysis can be utilized in the derivatization of this compound itself. The chlorine atom at the C4 position is susceptible to substitution via various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, leading to a library of novel compounds with potential applications in medicinal chemistry and materials science. The general principle involves the reaction of the this compound with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an organotin compound (Stille coupling), or a terminal alkyne (Sonogashira coupling), in the presence of a palladium catalyst and a suitable base.

Below is a table summarizing representative conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions that could be adapted for the synthesis of 8-substituted isoquinoline precursors or the derivatization of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | Room Temp. - 110 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 |

Other Transition Metal-Catalyzed Transformations (e.g., Ruthenium(II)-catalyzed reactions for related isoquinolines)

These reactions often involve the coupling of a substituted benzene derivative, containing a directing group, with an alkyne. The ruthenium(II) catalyst facilitates the ortho-C-H activation of the benzene ring, followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline core. This approach allows for the construction of highly substituted isoquinolines in a single step from readily available starting materials.

The versatility of this method suggests its potential for the synthesis of precursors to this compound. For instance, a suitably substituted benzene derivative bearing a methoxy group and a directing group could be reacted with a chlorinated alkyne under ruthenium(II) catalysis to construct the this compound skeleton.

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of the final product, this compound, are critical steps to ensure its chemical purity. Standard laboratory techniques, including extraction, crystallization, and chromatography, are employed.

Following the synthesis, the crude product is typically subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. This often involves partitioning the reaction mixture between an organic solvent and water or an aqueous acidic or basic solution. For a basic compound like an isoquinoline, extraction with a dilute acid solution can be used to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor. For chloro-substituted quinolines and related heterocycles, solvents such as ethanol, methanol, or mixtures containing dichloromethane (B109758) are often used. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Chromatography is another powerful purification technique. For this compound, column chromatography using silica (B1680970) gel as the stationary phase is a viable option. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to the silica gel. The progress of the separation is monitored by thin-layer chromatography (TLC).

The table below summarizes common purification techniques applicable to this compound.

| Purification Method | Description | Key Considerations |

| Acid-Base Extraction | Separation based on the basicity of the isoquinoline nitrogen. The compound is extracted into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. | The pKa of the compound and the pH of the aqueous solutions are critical parameters. |

| Recrystallization | Purification of solid compounds based on differential solubility in a given solvent at different temperatures. | Proper solvent selection is essential for high recovery of the pure product. |

| Column Chromatography | Separation of compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) as a mobile phase is passed through it. | The choice of stationary and mobile phases is crucial for effective separation. |

The purity of the isolated this compound can be assessed by various analytical methods, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Chemical Reactivity and Transformations of 4 Chloro 8 Methoxyisoquinoline

Nucleophilic Substitution Reactions at the C4-Chloro Position

The chlorine atom at the C4 position of the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This allows for the displacement of the chloride ion by a variety of nucleophiles. nih.govresearchgate.net

Replacement by Nitrogen-Based Nucleophiles (e.g., Amination, Hydrazination, Azidation)

Nitrogen-based nucleophiles are expected to react readily at the C4 position to yield a range of 4-aminoisoquinoline (B122460) derivatives.

Amination: The reaction with primary or secondary amines, typically conducted under thermal conditions, is a standard method for introducing amino functionalities. For related 4-chloroquinolines, these reactions often occur at elevated temperatures (>120°C) in solvents like DMF or alcohols. nih.gov It is anticipated that 4-Chloro-8-methoxyisoquinoline would react similarly with various alkyl or aryl amines to produce the corresponding N-substituted 4-amino-8-methoxyisoquinolines.

Hydrazination: Hydrazine (B178648) hydrate (B1144303) is a potent nucleophile capable of displacing the C4-chloro group. In analogous chloroquinolines, this reaction often proceeds by heating the substrate with hydrazine hydrate in an alcohol solvent, leading to the formation of a 4-hydrazinyl derivative. mdpi.com

Azidation: The introduction of an azide (B81097) group can be achieved by treating the chloro-compound with sodium azide, typically in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or DMF. arkat-usa.orgresearchgate.net This reaction furnishes 4-azido-8-methoxyisoquinoline, a versatile intermediate that can be further transformed, for example, into a 4-amino group via reduction.

The table below summarizes the expected outcomes of these transformations.

| Nucleophile | Reagent Example | Expected Product |

| Amine | R¹R²NH | 4-(R¹R²-amino)-8-methoxyisoquinoline |

| Hydrazine | N₂H₄·H₂O | 4-Hydrazinyl-8-methoxyisoquinoline |

| Azide | NaN₃ | 4-Azido-8-methoxyisoquinoline |

Replacement by Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as hydroxides and alkoxides, can also displace the C4-chloro group. Reaction with sodium or potassium hydroxide (B78521) would lead to the formation of 8-methoxyisoquinolin-4-ol. Similarly, treatment with sodium alkoxides (e.g., sodium methoxide (B1231860) or sodium ethoxide) in the corresponding alcohol solvent is expected to yield 4-alkoxy-8-methoxyisoquinolines. The reactivity of 4-chloroquinolines towards methoxide ions is well-documented. researchgate.net

Replacement by Sulfur-Based Nucleophiles (e.g., Thiolation)

Given that thiolate anions are excellent nucleophiles, sulfur-based reagents are expected to react efficiently with this compound. mdpi.com Reaction with thiols (RSH) in the presence of a base, or directly with thiolate salts (RSNa), would lead to the formation of 4-(alkylthio)- or 4-(arylthio)-8-methoxyisoquinolines. A common method for introducing an unsubstituted sulfanyl (B85325) group (-SH) involves reaction with thiourea (B124793) followed by hydrolysis. mdpi.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring system will occur on the benzene (B151609) portion of the molecule (positions C5, C6, C7), as the pyridine (B92270) ring is deactivated towards electrophilic attack. The regiochemical outcome is determined by the directing effects of the existing substituents: the 8-methoxy group and the fused chloro-substituted pyridine ring.

Directing Effects:

The 8-methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. organicchemistrytutor.com It will strongly direct incoming electrophiles to the C7 (ortho) and C5 (para) positions.

The strong activating and directing effect of the methoxy (B1213986) group is expected to dominate, making the C5 and C7 positions the most probable sites for electrophilic attack. chemistrytalk.orglibretexts.orgpressbooks.pub Steric hindrance from the adjacent fused ring might slightly disfavor the C7 position compared to the C5 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely yield the C5-substituted isomer as the major product.

Modifications of the Methoxy Group

The 8-methoxy group, an aryl methyl ether, is susceptible to cleavage to form the corresponding phenol. This O-demethylation is a common transformation for benzylisoquinoline alkaloids and related structures. nih.gov This is typically achieved under strong acidic conditions or with specific Lewis acids.

Acid-catalyzed cleavage: Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the ether bond to yield 4-chloro-8-hydroxyisoquinoline and methyl bromide/iodide.

Lewis acid-mediated cleavage: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers at lower temperatures.

Ring Transformations and Rearrangements

There is no specific information available in the scientific literature concerning ring transformations or rearrangements of this compound. Isoquinoline is a stable aromatic heterocyclic system, and such reactions are generally not expected to occur under typical laboratory conditions. Ring opening or rearrangement would likely require harsh reaction conditions, high-energy intermediates, or specifically designed substrates not inherent to this molecule's structure.

Derivatization Strategies for Analog Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of chemical analogs. The presence of the chlorine atom at the C4 position provides a reactive handle for introducing various substituents through common organic reactions. These derivatization strategies are crucial for building molecular complexity and exploring the structure-activity relationships of isoquinoline-based compounds. The primary approaches involve the substitution of the C4-chloro group to introduce new functional groups for subsequent chemical modifications or the synthesis and analysis of chiral derivatives of the corresponding reduced tetrahydroisoquinoline core.

Introduction of Functional Groups for Further Elaboration

The chloro group at the C4 position of the isoquinoline ring is susceptible to replacement through several synthetic methodologies, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of functional groups, which can then serve as points for further chemical elaboration.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The electron-withdrawing nature of the ring nitrogen atom activates the C4 position, making the chlorine atom a good leaving group for nucleophilic attack. quinoline-thiophene.comresearchgate.net This allows for the direct introduction of nitrogen, sulfur, and oxygen-based nucleophiles. For instance, reacting this compound with various amines (primary or secondary) can yield 4-aminoisoquinoline derivatives. nih.gov Similarly, treatment with thiols or their corresponding thiolates can produce 4-thioalkylisoquinolines. researchgate.net These reactions are foundational for creating libraries of substituted isoquinolines. The introduced amino or thiol groups can be further modified; for example, an amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. rsc.orgrsc.org The C4-Cl bond of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the chloro-isoquinoline with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. researchgate.netmdpi.com It is a highly versatile method for introducing aryl or heteroaryl substituents at the C4 position.

Sonogashira Coupling: This reaction involves coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl functional group at the C4 position. nih.gov The resulting alkyne is a highly versatile functional group that can undergo a variety of subsequent transformations, such as cycloadditions or reductions.

Heck Coupling: In the Heck reaction, the chloro-isoquinoline is coupled with an alkene to form a new C-C bond, yielding a 4-vinylisoquinoline derivative. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds, serving as a powerful alternative to traditional SNAr reactions for synthesizing 4-aminoisoquinoline derivatives, often with broader substrate scope and milder conditions.

These derivatization methods provide a robust platform for generating a wide range of analogs from the this compound core.

| Reaction Type | Reactant/Coupling Partner | Catalyst/Reagents | Functional Group Introduced |

|---|---|---|---|

| SNAr | Amine (R2NH) | Base (e.g., K2CO3), Solvent (e.g., DMF) | Amino (-NR2) |

| SNAr | Thiol (RSH) | Base (e.g., NaH), Solvent (e.g., THF) | Thioether (-SR) |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)2) | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Aryl (-Ar) |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd Catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) | Alkynyl (-C≡CR) |

| Heck Coupling | Alkene (CH2=CHR) | Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Alkenyl (-CH=CHR) |

Chiral Derivatization for Stereochemical Analysis (e.g., for related tetrahydroisoquinolines)

While this compound itself is achiral, its reduction leads to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). If a substituent is introduced at the C1 position, a chiral center is created, resulting in a pair of enantiomers. nih.gov Determining the enantiomeric composition (e.g., enantiomeric excess, ee) of these chiral THIQs is critical in pharmaceutical development and stereoselective synthesis.

A common method for analyzing enantiomers is to convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA). scirp.org Diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). scirp.orgresearchgate.net

For chiral 8-methoxy-tetrahydroisoquinolines, the secondary amine within the heterocyclic ring provides a convenient site for derivatization. A widely used CDA is (–)-(1R)-menthyl chloroformate. scirp.org This reagent reacts with both enantiomers of the chiral THIQ to form a pair of diastereomeric carbamates. These diastereomers can then be resolved on a standard achiral GC column, allowing for the determination of the original enantiomeric ratio. scirp.org This analytical strategy is vital for assessing the effectiveness of asymmetric synthesis methods used to produce enantioenriched tetrahydroisoquinolines. nih.gov

| Process | Description | Example |

|---|---|---|

| Formation of Chiral Center | Reduction of the isoquinoline ring and introduction of a substituent at C1 creates a stereocenter. | Synthesis of 1-methyl-8-methoxy-1,2,3,4-tetrahydroisoquinoline results in (R) and (S) enantiomers. |

| Chiral Derivatization | The mixture of enantiomers is reacted with a single enantiomer of a chiral derivatizing agent. | Reaction of racemic THIQ with (–)-(1R)-menthyl chloroformate. scirp.org |

| Formation of Diastereomers | The reaction produces a mixture of diastereomers, which have different physical properties. | Formation of (R)-THIQ-(1R)-menthyl carbamate (B1207046) and (S)-THIQ-(1R)-menthyl carbamate. |

| Analysis | The diastereomers are separated and quantified using a non-chiral analytical method. | Separation by gas chromatography (GC) or HPLC to determine the ratio of the diastereomers. scirp.org |

Structure Activity Relationship Sar Studies

Design and Synthesis of 4-Chloro-8-methoxyisoquinoline Analogs for SAR Exploration

The exploration of the SAR of this compound necessitates the design and synthesis of a diverse library of analogs. The synthetic strategies employed are crucial for introducing systematic variations to the core structure, allowing for a thorough investigation of the effects of different substituents and their positions on biological activity.

Furthermore, the synthesis of analogs often involves multi-step processes. For instance, creating a series of 4-aminoquinoline derivatives, which can provide SAR insights applicable to the isoquinoline (B145761) scaffold, involves the reaction of 4-chloro-7-substituted-quinolines with various mono- or dialkyl amines nih.gov. This method allows for the introduction of a wide range of substituents at the 4-position, which is essential for a detailed SAR analysis. The structures of these synthesized compounds are typically confirmed using techniques such as NMR and FAB-MS spectral and elemental analyses to ensure their purity and correctness before biological evaluation nih.gov.

The design of these analogs is often guided by the desire to understand the role of specific structural features. For example, to investigate the importance of the chloro group at C4, analogs with other halogens or different substituents at this position would be synthesized. Similarly, to probe the significance of the methoxy (B1213986) group at C8, analogs with alternative ether groups, a hydroxyl group, or no substitution at this position would be created. By systematically altering the structure in this manner, researchers can build a comprehensive picture of the SAR for the this compound scaffold.

Positional and Substituent Effects on Biological Activity Profiles (In Vitro)

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the isoquinoline core. In vitro studies are instrumental in elucidating these effects by providing quantitative data on how specific structural modifications alter the compound's potency and selectivity.

The presence of a halogen at the C4 position of the isoquinoline ring is a key determinant of biological activity. In related quinoline (B57606) structures, the substitution of a chloro group with a fluoro group has been shown to increase cytotoxicity against certain cancer cell lines. For example, in a series of 4-aminoquinolines, the fluoro-substituted analog demonstrated enhanced activity against MDA-MB-468 breast cancer cells compared to its chloro-substituted counterpart nih.gov. This suggests that the nature of the halogen at this position can significantly modulate the biological effect.

The chloro group itself is a critical feature. In studies of 7-chloro-(4-thioalkylquinoline) derivatives, the 7-chloroquinolin-4-yl scaffold was a foundational element for antiproliferative activity mdpi.com. While this is a different position and a quinoline core, it highlights the general importance of chloro-substitution in conferring biological activity to these types of heterocyclic compounds. The electron-withdrawing nature and steric properties of the chlorine atom at C4 in this compound likely play a crucial role in its interactions with biological targets.

| Compound ID | Scaffold | C4-Substituent | C7-Substituent | Cell Line | GI50 (µM) |

| 1 | 4-Aminoquinoline | Amino | Chloro | MDA-MB-468 | >50 |

| 2 | 4-Aminoquinoline | Amino | Fluoro | MDA-MB-468 | 45.12 |

Data derived from studies on related 4-aminoquinoline derivatives to illustrate the effect of halogen substitution nih.gov.

The methoxy group at the C8 position is another significant structural feature that can influence the biological profile of isoquinoline derivatives. In a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and position of methoxy groups were found to be crucial for their anticancer activity researchgate.net. This suggests that the C8-methoxy group in this compound is likely a key contributor to its biological effects.

| Compound ID | Scaffold | Methoxy Group Position(s) | Biological Activity |

| A | Pyrimido[4,5-c]quinolin-1(2H)-one | 7-OCH3 | Moderate anticancer activity |

| B | Pyrimido[4,5-c]quinolin-1(2H)-one | 8-OCH3 | Significant anticancer activity |

| C | Pyrimido[4,5-c]quinolin-1(2H)-one | 7,8-diOCH3 | Potent anticancer activity |

Illustrative data based on general findings from studies on related quinoline derivatives researchgate.net.

For instance, in the broader class of quinoline and isoquinoline-based compounds, the introduction of different substituents has been shown to have a significant impact on their anticancer properties. In a series of 4-aminoquinoline derivatives, the nature of the amino substituent at the C4 position, as well as additional substitutions on the quinoline ring, led to a wide range of cytotoxic effects against breast cancer cell lines nih.gov. This underscores the principle that even small changes to the peripheral substitution pattern can result in substantial differences in biological activity.

Furthermore, the introduction of bulky or electron-donating/withdrawing groups at various positions can influence the molecule's ability to interact with its biological target, its solubility, and its metabolic stability. A comprehensive SAR exploration would involve synthesizing analogs with a variety of substituents at positions other than C4 and C8 to fully map the chemical space and identify compounds with optimized properties.

Conformational Analysis and Molecular Interactions in SAR

Molecular modeling and conformational analysis are powerful tools for understanding these three-dimensional aspects of SAR. These methods can predict the preferred conformations of the molecule and provide insights into the energetic barriers between different conformational states. For related tetrahydroisoquinoline structures, molecular mechanics calculations have been used to determine the energetically favored conformations nih.gov. These studies have shown that the heterocyclic ring often prefers a half-chair conformation, with bulky substituents occupying pseudo-equatorial positions to minimize steric strain.

Understanding the molecular interactions that underpin the biological activity of these compounds is also crucial. Docking studies can be employed to predict how analogs of this compound might bind to a specific protein target. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that are essential for binding affinity. By correlating the predicted binding modes and interaction energies with the experimentally observed biological activities of a series of analogs, a more detailed and predictive SAR model can be developed.

Investigation of Biological Activities and Mechanisms of Action in Vitro/preclinical

Anticancer Activity Studies (In Vitro)

There is no available research data detailing the in vitro anticancer activities of 4-Chloro-8-methoxyisoquinoline. Therefore, information regarding its effects on the following is unknown:

Antimicrobial Activity Investigations (In Vitro)

Similarly, there is a lack of published studies on the in vitro antimicrobial effects of this compound. As a result, there is no information on:

Antibacterial Mechanisms (e.g., DNA gyrase, topoisomerase inhibition, protein synthesis interference)

It is important to note that while research exists for other isoquinoline (B145761) and quinoline (B57606) derivatives, these findings cannot be extrapolated to this compound, as minor structural changes in chemical compounds can lead to vastly different biological activities.

Antifungal Activities

No specific studies detailing the in vitro antifungal activities of this compound have been identified. Research into structurally related compounds, such as certain halogenated and methoxy-substituted quinolines and isoquinolines, has indicated potential antifungal properties. However, without direct experimental data, the antifungal profile of this compound remains uncharacterized.

Antituberculosis Activity (In Vitro)

There is no available in vitro data on the antituberculosis activity of this compound. The antimycobacterial potential of the isoquinoline scaffold is an area of active research. For instance, studies on C-8-methoxy fluoroquinolones have been conducted to evaluate their efficacy against Mycobacterium tuberculosis. nih.gov Additionally, compounds like cloxyquin (5-chloroquinolin-8-ol) have demonstrated good in vitro activity against various strains of M. tuberculosis. nih.gov Nevertheless, these findings relate to analogous structures and not to this compound itself.

Enzyme Inhibition Studies (In Vitro)

Specific in vitro enzyme inhibition studies for this compound are not documented in the available literature. The capacity of novel small molecules to act as enzyme inhibitors is a critical aspect of drug discovery, yet no such investigations have been reported for this compound.

Receptor Modulation and Ligand Binding (In Vitro)

No data from in vitro receptor modulation or ligand binding assays for this compound is currently available. Consequently, its potential interactions with specific biological receptors have not been elucidated.

General Molecular Target Interactions

Comprehensive studies to identify the general molecular targets of this compound have not been published. Understanding the molecular interactions of a compound is fundamental to characterizing its mechanism of action and potential therapeutic applications. For this compound, this information is not yet available.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables on its biological activities can be generated at this time.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the electronic properties and behavior of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state.

For heterocyclic compounds similar to 4-Chloro-8-methoxyisoquinoline, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). dergipark.org.trsciensage.info These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for further computational analyses. sciensage.info

Table 1: Representative Predicted Geometric Parameters for the Isoquinoline (B145761) Core (Note: The following data is illustrative for a substituted isoquinoline core based on general DFT principles, as specific experimental or calculated values for this compound are not available in the cited literature.)

| Parameter | Bond | Predicted Value |

| Bond Length | C1-N2 | ~1.32 Å |

| N2-C3 | ~1.38 Å | |

| C3-C4 | ~1.37 Å | |

| C4-C4a | ~1.41 Å | |

| Bond Angle | C1-N2-C3 | ~117° |

| N2-C3-C4 | ~123° | |

| C3-C4-C4a | ~120° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. organicchemistrydata.orgwuxiapptec.comunesp.brresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its capacity to donate electrons, while the energy of the LUMO (ELUMO) is related to its electron affinity and capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. organicchemistrydata.orgwuxiapptec.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. sciensage.infonih.gov

Table 2: Illustrative Quantum Chemical Reactivity Descriptors (Note: These values are representative examples for chloro-substituted heterocyclic aromatic compounds and are not specific calculated values for this compound.)

| Parameter | Formula | Description | Typical Value Range |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 4-6 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | 6-8 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | 1-2 eV |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2-3 eV |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. | 3-5 eV |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. | -3 to -5 eV |

Non-linear optical (NLO) materials are essential for modern photonic and optoelectronic technologies, as they can alter the properties of light passing through them. chemrxiv.orgphyschemres.org Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.comresearchgate.net

The first-order hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity, such as second-harmonic generation (SHG), where incident light of one frequency is converted to light of double that frequency. mdpi.com Molecules with large β values are promising candidates for NLO materials. researchgate.net Calculations can predict these properties, guiding the synthesis of new materials with enhanced NLO capabilities. physchemres.org

Table 3: Predicted Non-Linear Optical Properties (Illustrative) (Note: Data represents typical values for organic molecules with potential NLO activity and is not based on specific calculations for this compound.)

| Parameter | Description | Illustrative Calculated Value |

| Dipole Moment (μ) | Measures the separation of positive and negative charges. | ~3.5 Debye |

| Mean Polarizability (α) | Measures the molecule's ability to form an induced dipole moment. | ~150 a.u. |

| First Hyperpolarizability (βtot) | Quantifies the second-order NLO response. | ~250 x 10-30 esu |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations are particularly valuable for understanding its behavior in a biological environment, such as its interaction with a protein target.

In a typical MD simulation, a ligand-protein complex, often predicted by molecular docking, is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the forces between atoms and their subsequent motions over a set period, typically nanoseconds. The stability of the interaction is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable, low RMSD value for the ligand suggests that it remains securely bound within the protein's active site. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.govmdpi.com This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

For a molecule like this compound, docking studies would involve placing the molecule into the binding site of a biologically relevant protein. An algorithm then samples various conformations and orientations of the ligand, scoring them based on a force field to estimate the binding affinity (often expressed as a binding energy in kcal/mol). The results reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. mdpi.comnih.gov The isoquinoline scaffold is a known pharmacophore that interacts with a variety of targets, including kinases and serum albumins. mdpi.comnih.gov

Table 4: Hypothetical Molecular Docking Results (Note: This table is a hypothetical representation of a docking study of this compound against a protein kinase, as no specific studies are available in the cited literature.)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase (e.g., ERK2) | -9.2 | LYS54 | Hydrogen Bond with N-atom |

| LEU156 | Hydrophobic Interaction | ||

| VAL39 | Hydrophobic Interaction | ||

| PHE168 | π-π Stacking with isoquinoline ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.govjocpr.com QSAR models are widely used in drug discovery and toxicology to predict the activity of new, unsynthesized compounds. wikipedia.org

To develop a QSAR model for a series of this compound analogs, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and molecular shape. A statistical method, such as partial least squares (PLS), is then used to build a mathematical model that correlates these descriptors with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). bg.ac.rs A validated QSAR model can then be used to predict the activity of novel isoquinoline derivatives, helping to prioritize the synthesis of the most promising candidates. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energy landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. For this compound, this analysis would be crucial for understanding its flexibility and the preferred three-dimensional structures it can adopt.

This study would typically involve:

Conformational Search: Using computational methods like molecular mechanics or quantum mechanics to systematically explore the possible conformations of the molecule.

Energy Calculation: Calculating the potential energy of each conformation to identify the low-energy, and therefore more stable, conformers.

Landscape Visualization: Plotting the energy as a function of key dihedral angles to visualize the energy landscape, identifying energy minima (stable conformers) and energy barriers (transition states between conformers).

The conformational flexibility and the preferred shape of this compound would significantly influence its ability to bind to a biological target. A rigid structure might bind with high specificity, while a more flexible molecule could adapt to different binding sites. Understanding the energy landscape can provide critical information for drug design, helping to design molecules that are pre-organized in their bioactive conformation.

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, specific information about the chemical bonds and functional groups present in 4-Chloro-8-methoxyisoquinoline can be elucidated.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique pattern of absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For this compound, characteristic vibrational modes are expected for the aromatic rings, the C-Cl bond, and the methoxy (B1213986) group.

Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the isoquinoline (B145761) ring system. |

| C-H stretching (methoxy) | 2950-2850 | Asymmetric and symmetric stretching of the C-H bonds in the -OCH₃ group. |

| C=N stretching | 1620-1580 | Stretching vibration of the carbon-nitrogen double bond within the isoquinoline ring. |

| C=C stretching (aromatic) | 1600-1450 | Skeletal vibrations of the aromatic rings. |

| C-O stretching (methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Asymmetric and symmetric stretching of the C-O bond in the methoxy group. |

| C-Cl stretching | 850-550 | Stretching vibration of the carbon-chlorine bond. |

| C-H out-of-plane bending | 900-675 | Bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond. As with FT-IR, specific experimental data for this compound is not available. However, based on studies of related compounds like 8-chloroquinoline, characteristic Raman shifts can be anticipated.

Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| Aromatic Ring Breathing | ~1600 and ~1400 | Symmetric stretching and breathing modes of the isoquinoline ring system. |

| C-H in-plane bending | 1300-1000 | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |

| C-Cl stretching | 850-550 | Stretching vibration of the carbon-chlorine bond, which is often strong in Raman spectra. |

| Methoxy group vibrations | Various | Vibrations associated with the -OCH₃ group, though these may be weaker compared to the aromatic ring modes. |

Note: The intensities of Raman bands are dependent on the change in polarizability of the bond during vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR would be essential for confirming the connectivity and substitution pattern.

Although a complete, assigned experimental spectrum for this compound is not published, data from closely related compounds such as 4-chloro-8-methoxyquinoline and other substituted isoquinolines can be used to predict the chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 | ~8.9 | s | Singlet, deshielded due to proximity to the nitrogen atom. |

| H-3 | ~7.8 | s | Singlet, in the pyridine (B92270) ring. |

| H-5 | ~7.6 | d | Doublet, part of the benzene (B151609) ring system. |

| H-6 | ~7.4 | t | Triplet, part of the benzene ring system. |

| H-7 | ~7.0 | d | Doublet, part of the benzene ring system, shielded by the methoxy group. |

| -OCH₃ | ~4.0 | s | Singlet, characteristic of a methoxy group attached to an aromatic ring. |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Coupling constants (J values) would provide further structural information.

Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~122 |

| C-4 | ~148 |

| C-4a | ~128 |

| C-5 | ~120 |

| C-6 | ~129 |

| C-7 | ~110 |

| C-8 | ~158 |

| C-8a | ~136 |

| -OCH₃ | ~56 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

For this compound (C₁₀H₈ClNO), the expected exact mass can be calculated.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₈³⁵ClNO⁺ | 193.0294 |

| [M+H]⁺ | C₁₀H₉³⁵ClNO⁺ | 194.0367 |

| [M+Na]⁺ | C₁₀H₈³⁵ClNNaO⁺ | 216.0186 |

The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of a chlorine atom, a methyl radical from the methoxy group, or a molecule of formaldehyde (CH₂O).

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, crystallographic studies of related isoquinoline derivatives have been reported, providing insights into the typical bond lengths and angles for this heterocyclic system. For instance, studies on other chloro- and methoxy-substituted isoquinolines confirm the planarity of the bicyclic ring system.

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be suitable for this compound.

Typical HPLC Parameters for Analysis of Isoquinoline Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and water or a buffer (e.g., ammonium acetate (B1210297) or phosphate buffer) |

| Elution | Isocratic or gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the compound's absorbance maximum (typically in the range of 220-350 nm) |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds. Given the likely volatility of this compound, a GC-based method would be appropriate for its analysis and purity determination.

Typical GC-MS Parameters for Analysis of Similar Compounds

| Parameter | Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) |

| Injection | Split/splitless injector |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | A temperature gradient to ensure good separation of the analyte from any impurities |

| Detection | Mass Spectrometry (MS) for identification and quantification |

These chromatographic methods are crucial for routine quality control, reaction monitoring, and for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of heterocyclic compounds like isoquinolines. For a substituted isoquinoline such as this compound, a reverse-phase HPLC method would be the most common approach. This typically involves a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, influenced by the chloro and methoxy functional groups, would dictate its retention time. A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer to control the pH and ensure the consistent ionization state of the compound. Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of complex mixtures or to sharpen the peak of the target compound.

Detection is commonly performed using a UV-Vis detector, as the aromatic isoquinoline ring system is chromophoric. The selection of the detection wavelength would be optimized based on the UV spectrum of this compound to achieve maximum sensitivity. While specific retention time and method validation data for this compound are not available, the table below illustrates a hypothetical set of parameters that could be used for its analysis.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC could be employed for purity assessment and quantification. The compound would first be vaporized in a heated inlet and then separated as it passes through a capillary column. The choice of the stationary phase in the column is critical and would be selected based on the polarity of the analyte. A mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, would likely provide good separation.

The retention time of this compound in the GC column would be influenced by its volatility and its interaction with the stationary phase. The oven temperature is a key parameter that is optimized to ensure good separation and peak shape. A temperature program, where the oven temperature is increased over the course of the analysis, is often used to elute compounds with different boiling points effectively.

A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds like isoquinolines, providing high sensitivity. Alternatively, a mass spectrometer (MS) can be coupled with the GC (GC-MS) to provide both chromatographic separation and mass spectral data, which can be used for definitive identification of the compound. The following table outlines potential GC parameters for the analysis of this compound.

Table 2: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID or MS |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile technique for the separation and qualitative analysis of compounds. For this compound, TLC would be useful for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography.

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) would be used. The ratio of these solvents is adjusted to optimize the Rf (retardation factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 for good separation. Visualization of the spots can be achieved under UV light (254 nm), as the isoquinoline ring is UV-active, or by using staining reagents.

Table 3: Hypothetical TLC System for this compound Analysis

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 - 0.6 |

Advanced Analytical Techniques

Beyond the fundamental chromatographic techniques, advanced analytical methods would be essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR) would be the primary technique for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, would provide detailed information about the arrangement of atoms in the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to confirm the connectivity of protons and carbons.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), would be used to determine the accurate mass of the molecule and, consequently, its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the C-Cl bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the isoquinoline ring would be expected.

Elemental Analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound, which can be compared with the theoretical values to confirm the empirical formula.

Together, these advanced techniques would provide a complete and unambiguous characterization of the chemical structure and purity of this compound.

Applications in Chemical Synthesis and Materials Science

Use as Building Blocks for Complex Heterocycles

The chloro substituent at the 4-position of the isoquinoline (B145761) ring is a key reactive site, making 4-chloro-8-methoxyisoquinoline an excellent building block for the synthesis of diverse and complex heterocyclic structures. The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of new functional groups and the construction of fused ring systems.

This reactivity is analogous to that observed in similar chloro-substituted quinolines and isoquinolines. For instance, research on 4-chloro-8-methylquinolin-2(1H)-one has demonstrated that the 4-chloro group can undergo nucleophilic substitution to yield 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives mdpi.com. These transformations highlight the synthetic potential of the 4-chloro group for creating a library of substituted isoquinolines.

Similarly, studies on 4-chloro-8-tosyloxyquinoline show its utility in preparing 4-amino and 4-thioalkyl-8-hydroxyquinolines through reactions with nitrogen and sulfur nucleophiles researchgate.net. The successful synthesis of these derivatives underscores the role of the 4-chloro substituent as a versatile handle for molecular elaboration. The presence of the 8-methoxy group in this compound can further influence the reactivity and properties of the resulting heterocyclic products.

The general synthetic strategy often involves the reaction of the chloro-isoquinoline core with appropriate amines, thiols, or other nucleophilic agents to build more complex scaffolds. This approach is widely used in the synthesis of pharmacologically active compounds and other functional organic molecules. For example, 4,7-dichloroquinoline serves as a key intermediate for numerous bioactive 4-amino-quinoline compounds nih.govmdpi.com.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Chloro-Quinolines

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-tosyloxyquinoline | Pyrrolidine | 4-(Pyrrolidin-1-yl)-8-hydroxyquinoline | researchgate.net |

| 4,7-Dichloroquinoline | Butyl amine | Butyl-(7-chloro-quinolin-4-yl)-amine | nih.gov |

| 4,7-Dichloroquinoline | Morpholine | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (after further steps) | mdpi.com |

This table presents data for analogous compounds to illustrate the reactivity of the 4-chloro group.

Integration into Polymeric Structures or Functional Materials

The isoquinoline nucleus, particularly with functional groups like methoxy (B1213986) and a reactive chloro site, is a candidate for incorporation into polymeric structures and functional materials. While direct polymerization of this compound is not widely documented, the inclusion of similar quinoline (B57606) and isoquinoline moieties into polymers has been explored for creating materials with specific electronic and thermal properties.

For example, a π-conjugated polymer containing 8-methoxyquinoline (B1362559) units alongside N-benzylcarbazole has been synthesized. This polymer demonstrated good thermal stability and emitted blue light, suggesting its potential application in organic light-emitting diodes (OLEDs). Polymeric metal complexes based on bis-(8-hydroxylquinolinol) ligands have also attracted interest for their potential in light-emitting materials due to their electronic transfer functions researchgate.net.

The 4-chloro group on the isoquinoline ring could potentially serve as a reactive site for polymerization reactions, such as polycondensation, or for grafting the molecule onto existing polymer backbones. This would allow for the development of functional materials that leverage the inherent properties of the 8-methoxyisoquinoline (B155747) core, such as its fluorescence or metal-chelating abilities. Derivatives of 8-hydroxyquinoline (B1678124) are known to be involved in electrically important materials like Alq3, which is used as an emitter in OLEDs due to its excellent electronic properties researchgate.net.

Precursors for Fluorescent Probes or Dyes (if derived analogs)

The quinoline and isoquinoline ring systems are common scaffolds in the design of fluorescent molecules and dyes due to their conjugated aromatic nature. Derivatives of this compound are promising precursors for the synthesis of such compounds. The 4-chloro position can be functionalized to introduce or link to a fluorophore, or the entire isoquinoline structure can act as the core of a dye molecule.

Research has shown that 8-hydroxyquinoline derivatives can be used to create novel azo dyes. For instance, 8-hydroxyquinoline can be coupled with diazonium salts, such as the one derived from 4-chloro-aniline, to produce disperse dyes suitable for polyester fabrics researchgate.net. These dyes exhibit good affinity for the fabric and possess moderate to excellent color fastness properties researchgate.net. Similarly, novel azo dyes have been synthesized from 7-substituted 8-hydroxyquinoline derivatives through coupling reactions with primary aromatic amines, yielding products with potential biological properties derpharmachemica.com.

In the context of fluorescent probes, the 4-amino derivative of this compound could be synthesized and then conjugated to a known fluorophore. This strategy has been employed in the development of fluorescently labeled analogs of other bioactive molecules to study their mechanisms of action and localization within biological systems nih.govscispace.com. Fluorescent chloroquine analogs, for example, have been synthesized to investigate drug influx and efflux in the context of malaria research scispace.com. This suggests a viable pathway for converting this compound into a valuable tool for biological imaging and sensing applications.

Future Research Directions and Unexplored Avenues

Design of Novel Analogs with Enhanced Biological Profiles

The design of novel analogs of 4-Chloro-8-methoxyisoquinoline would be a primary focus of future research, aiming to enhance specific biological activities. The core strategy would involve systematic structural modifications to explore the structure-activity relationship (SAR). Key areas for modification would include: